N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14-6-5-7-15(10-14)11-19(22)20-13-17-12-18(23-21-17)16-8-3-2-4-9-16/h2-10,12H,11,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFKQQCMQAXMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from an oxime and a chlorinating agent such as N-chlorosuccinimide.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction between a phenylboronic acid and a halogenated isoxazole.
Formation of the Acetamide Moiety: The acetamide moiety can be synthesized by reacting an appropriate amine with an acyl chloride or anhydride.
Attachment of the Tolyl Group: The tolyl group can be introduced through a Friedel-Crafts acylation reaction using toluene and an acylating agent such as acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tolyl groups, leading to the formation of corresponding phenols and benzoic acids.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening and formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Phenols, benzoic acids.
Reduction: Amines.
Substitution: Substituted acetamides.
Scientific Research Applications
Enzyme Inhibition Studies
One of the primary areas of investigation for N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide is its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Compounds similar to this compound have shown significant inhibition of AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Butyrylcholinesterase (BChE) : The compound also exhibits inhibitory activity against BChE, indicating potential use in managing cholinergic dysfunction .
These enzyme inhibition studies suggest that this compound could be a candidate for developing treatments targeting cognitive disorders.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that derivatives of isoxazole compounds exhibit moderate to high antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. For instance, one study reported an IC50 value that positioned these derivatives as promising candidates for further pharmaceutical development in combating bacterial infections .
Neurological Disorders
Given its enzyme inhibition profile, this compound is being explored for potential applications in treating neurological disorders. The ability to inhibit AChE and BChE positions it as a candidate for Alzheimer's disease therapy, where cholinergic signaling is compromised.
Antimicrobial Treatments
The antimicrobial properties of this compound open avenues for developing new antibiotics or adjunct therapies to enhance the efficacy of existing treatments against resistant bacterial strains.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide depends on its specific application:
Pharmaceutical Action: The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Materials Science: The compound may act as a monomer or cross-linking agent in the formation of polymers, influencing the mechanical and thermal properties of the resulting materials.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness arises from the 5-phenylisoxazole and m-tolyl groups. Below is a comparison with key analogues:
Physicochemical Properties
- Melting Points: The m-tolyl group may lower melting points compared to para-substituted analogues (e.g., 206–269°C for quinazolinones in vs. ~220°C estimated for the target compound).
- Solubility : The phenylisoxazole group increases hydrophobicity relative to methylisoxazole derivatives (e.g., ’s compounds with predicted pKa 5.58).
Biological Activity
N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and empirical studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The structure of this compound features an isoxazole ring, which is known for its diverse biological activities. The synthesis typically involves the formation of the isoxazole ring through cycloaddition reactions followed by acetamide formation. The general synthetic route can be summarized as follows:
- Formation of Isoxazole Ring : This can be achieved using a nitrile oxide and an alkyne in a 1,3-dipolar cycloaddition reaction.
- Acetamide Formation : The final product is obtained through acylation of an amine with acetic anhydride or acetyl chloride.
This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The isoxazole moiety facilitates binding to target proteins, potentially modulating their activity. This compound may influence various signaling pathways involved in inflammation and cancer progression.
Empirical Studies
A variety of studies have been conducted to evaluate the biological effects of this compound:
- Antioxidant Activity : In vitro studies indicated that derivatives of isoxazole compounds demonstrate significant antioxidant properties. For instance, compounds similar to this compound were tested on human fibroblasts and showed promising results in reducing oxidative stress .
- Anti-inflammatory Effects : Research has shown that isoxazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Specific analogs have demonstrated a reduction in inflammatory markers in animal models .
- Anticancer Potential : Studies evaluating the cytotoxic effects against various cancer cell lines have revealed that compounds with similar structures exhibit significant antiproliferative effects. For example, derivatives were tested against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values in the low micromolar range .
Data Summary
The following table summarizes key findings from recent studies on this compound and related compounds:
| Study Type | Biological Activity | Model/System | Findings |
|---|---|---|---|
| Antioxidant Activity | Significant reduction in oxidative stress | Human fibroblasts | Comparable to standard antioxidants like quercetin |
| Anti-inflammatory | COX inhibition | Animal models | Reduced inflammatory markers |
| Anticancer | Cytotoxicity against cancer cells | MDA-MB-231, A549 cell lines | IC50 values: ~0.008 - 0.014 μM |
Case Study 1: Antioxidant Evaluation
In a study published in RSC Advances, researchers synthesized various isoxazole derivatives and evaluated their antioxidant properties using the C. elegans model and human fibroblast cultures. One derivative exhibited superior antioxidant activity compared to traditional antioxidants .
Case Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory properties of N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide demonstrated that it significantly inhibited COX-II activity in vitro, suggesting a potential therapeutic application for inflammatory diseases .
Q & A
Q. What strategies validate target engagement in cellular models?
- Methodological Answer : Cellular Thermal Shift Assays (CETSA) confirm target binding by measuring protein stability after heating. Biolayer interferometry (BLI) quantifies binding kinetics (kₒₙ/kₒff) in lysates. siRNA knockdown of the target protein should abolish compound efficacy if engagement is specific .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
